Triphenylbismuth Difluoride
Overview
Description
Triphenylbismuth difluoride is an organobismuth compound with the chemical formula C18H15BiF2. It is characterized by the presence of three phenyl groups attached to a central bismuth atom, which is also bonded to two fluorine atoms. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications.
Mechanism of Action
Mode of Action
Its pharmacokinetic properties impact its availability and distribution within the body . Keep in mind that this compound is relatively understudied, so more research is necessary to uncover its complete mechanism of action. 🧪🔬🌱
Biochemical Analysis
Biochemical Properties
Triphenylbismuth Difluoride plays a significant role in biochemical reactions, particularly as a phenyl donor in cross-coupling reactions catalyzed by palladium (0) complexes . It interacts with various enzymes and proteins, including glyoxalase I, which it inhibits, leading to cytotoxic effects in cultured cancer cell lines . The nature of these interactions involves the binding of the compound to the active sites of enzymes, thereby inhibiting their activity and affecting cellular processes.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It induces cytotoxicity in cultured cancer cell lines by inhibiting glyoxalase I . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function. The compound’s impact on cell signaling pathways includes the disruption of normal cellular communication, which can result in apoptosis or programmed cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound exerts its effects by inhibiting enzyme activity through the formation of stable complexes with the enzyme’s active sites . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cellular function. The trigonal-bipyramidal coordination of the bismuth atom with equatorial fluorine atoms plays a crucial role in these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to significant changes in cellular processes, including altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can inhibit enzyme activity without causing significant toxicity, while higher doses can lead to toxic effects and adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of glyoxalase I affects the detoxification of methylglyoxal, a byproduct of glycolysis, leading to changes in cellular metabolism. These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biochemical activity. The compound’s distribution within cells is crucial for its ability to interact with target enzymes and proteins, thereby exerting its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets within the cell, allowing it to interact with enzymes and proteins effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylbismuth difluoride can be synthesized through the reaction of triphenylbismuth dichloride with sodium fluoride in acetone. This reaction typically yields this compound with a 73% yield . The reaction conditions involve dissolving the reactants in acetone and allowing the reaction to proceed at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving triphenylbismuth dichloride and sodium fluoride can be scaled up for industrial purposes. The reaction’s simplicity and relatively high yield make it feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Triphenylbismuth difluoride undergoes various chemical reactions, including substitution reactions. For example, it can react with alkynyldiisopropoxyboranes in the presence of boron trifluoride etherate to form alkynyltriphenylbismuthonium tetrafluoroborates .
Common Reagents and Conditions:
Substitution Reactions: Sodium fluoride, boron trifluoride etherate, alkynyldiisopropoxyboranes.
Reaction Conditions: These reactions typically occur in solvents such as acetone or dichloromethane at room temperature or slightly elevated temperatures.
Major Products Formed:
Scientific Research Applications
Triphenylbismuth difluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of bismuth-containing compounds.
Biology and Medicine: While specific biological and medical applications are less documented, organobismuth compounds are generally explored for their potential antimicrobial and anticancer properties.
Comparison with Similar Compounds
Triphenylbismuth Dichloride: Similar structure but with chlorine atoms instead of fluorine.
Triphenylbismuth Dibromide: Similar structure but with bromine atoms instead of fluorine.
Triphenylbismuth Bis(trifluoroacetate): Contains trifluoroacetate groups instead of fluorine atoms.
Uniqueness: Triphenylbismuth difluoride is unique due to the presence of fluorine atoms, which impart different reactivity and properties compared to its chloro, bromo, and trifluoroacetate analogs. The fluorine atoms’ high electronegativity and small size influence the compound’s chemical behavior, making it distinct in its reactivity and applications .
Biological Activity
Triphenylbismuth difluoride (TPBF2) is an organobismuth compound with significant potential in both organic synthesis and biological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by various research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and features a bismuth atom bonded to three phenyl groups and two fluorine atoms. The bismuth atom typically exhibits a +3 oxidation state, which is common among many bismuth compounds. The compound is synthesized from triphenylbismuth dichloride and sodium fluoride, yielding approximately 73% purity in typical reactions .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of TPBF2. Bismuth compounds, including TPBF2, have shown effectiveness against various bacterial strains, including Helicobacter pylori . Research indicates that bismuth compounds can disrupt essential bacterial pathways, leading to growth inhibition. For instance, studies demonstrated that bismuth interferes with the oxidative defense systems of bacteria and inhibits key virulence proteins such as CagA and VacA in H. pylori .
Compound | MIC (μM) | Target Bacteria |
---|---|---|
This compound | 8.84 | H. pylori |
Binuclear Bi complex | 8.84 | H. pylori |
Diphenyllead difluoride | 10.5 | MRSA |
The mechanisms through which TPBF2 exerts its biological effects are multifaceted:
- Disruption of Bacterial Metabolism : TPBF2 has been shown to disrupt metabolic pathways related to growth and RNA translation in bacteria.
- Inhibition of Virulence Factors : The compound inhibits the expression of virulence factors, thereby reducing the pathogenicity of bacteria.
- Oxidative Stress Induction : By damaging the oxidative defense systems of pathogens, TPBF2 enhances their susceptibility to other antibacterial agents .
Study 1: Efficacy Against H. pylori
A study conducted by Yao et al. utilized integrative proteomic and metabolomic analyses to explore the effects of TPBF2 on six strains of H. pylori. The findings revealed that TPBF2 significantly inhibited bacterial growth by downregulating virulence proteins and disrupting flagella assembly, critical for bacterial colonization .
Study 2: Comparative Analysis with Other Bismuth Compounds
A comparative study assessed the antimicrobial activity of various bismuth compounds against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). TPBF2 exhibited competitive activity with MIC values ranging from 0.63 to 1.25 μM against these resistant strains, indicating its potential as a novel antimicrobial agent .
Potential Applications
The unique properties of TPBF2 suggest several potential applications in medicine:
- Antibacterial Agent : Given its effectiveness against resistant bacterial strains, TPBF2 could be developed as a new class of antibiotics.
- Fluorinating Agent in Organic Synthesis : Its ability to introduce fluorine into organic molecules positions it as a valuable reagent in synthetic chemistry .
- Research Tool : The compound's reactivity can be harnessed for further studies in organometallic chemistry and its interactions with biological systems.
Properties
IUPAC Name |
difluoro(triphenyl)bismuth | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Bi.2FH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGJIYNQSIPLAQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BiF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404412 | |
Record name | Triphenylbismuth Difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2023-48-5 | |
Record name | Triphenylbismuth Difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylbismuth Difluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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